7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid
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Overview
Description
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid, also known as 7,12-Dioxo-lithocholic acid (DCA) is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. DCA has been shown to exhibit anti-tumor properties and has been investigated for its potential use in cancer treatment. In
Scientific Research Applications
Synthesis and Metabolic Studies
Bile Acid Synthesis : Shalon & Elliott (1976) explored the synthesis of 24-nor-5alpha-cholic acid and its derivatives, including 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research aids in identifying trihydroxy acidic metabolites from beta-sitosterol, contributing to our understanding of bile acid metabolism (Shalon & Elliott, 1976).
Bile Acid Biosynthesis : Kurosawa et al. (2001) synthesized CoA esters of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid for studying bile acid biosynthesis. This research is vital for understanding the cleavage process in the bile acid side chain (Kurosawa et al., 2001).
Biotransformation and Chemical Studies
Biotransformation Research : Fraga et al. (2010) studied the biotransformation of similar compounds by fungi, shedding light on the metabolic pathways and potential applications of these compounds in drug synthesis and other areas (Fraga et al., 2010).
Crystal Structure Analysis : Bertolasi et al. (2005) analyzed the crystal structures of oxo-cholic acids, including variants of 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. Such studies are critical in understanding the physical properties and potential pharmaceutical applications of these compounds (Bertolasi et al., 2005).
Pathophysiological Implications
Bile Acid Formation and Disease : Bun-ya et al. (1998) discussed the role of enzymes in the formation of cholic acid and chenodeoxycholic acid from compounds like 7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid. This research has implications in understanding liver diseases and metabolic disorders (Bun-ya et al., 1998).
Diagnosis and Prognosis in Liver Diseases : Kimura et al. (1998) found that urinary levels of compounds including 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid are indicative of liver diseases in infants. This highlights the diagnostic and prognostic potential of such compounds in hepatobiliary disorders (Kimura et al., 1998).
properties
CAS RN |
13587-11-6 |
---|---|
Product Name |
7alpha,12alpha-Dihydroxy-3-oxochol-4-en-24-oic Acid |
Molecular Formula |
C24H36O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4R)-4-[(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h10,13,16-20,22,26-27H,4-9,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
ZZUMXQCSMJCDDC-DFQOQHGMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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